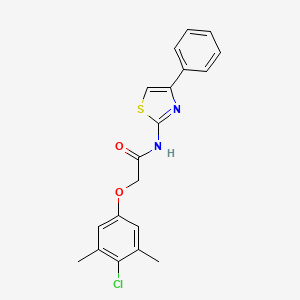![molecular formula C20H20IN3O3 B3571878 4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3571878.png)
4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
Overview
Description
BAS-01047341: is a small molecular compound with the chemical formula C20H20IN3O3 . It is known for its potential as a discovery agent and investigative structure in various scientific research fields . The compound is characterized by its unique structure, which includes a diethylamino group, a hydroxybenzylidene moiety, and an iodophenyl pyrazolidine-dione core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAS-01047341 involves multiple steps, starting with the preparation of the diethylamino-hydroxybenzylidene intermediate. This intermediate is then reacted with an iodophenyl pyrazolidine-dione under specific conditions to form the final compound . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of BAS-01047341 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: BAS-01047341 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
BAS-01047341 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BAS-01047341 involves its interaction with specific molecular targets, such as the proto-oncogene tyrosine-protein kinase SRC . The compound acts as an inhibitor, blocking the activity of this kinase and thereby affecting various cellular pathways. This inhibition can lead to changes in cell signaling, gene expression, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds:
- 4-(4-(diethylamino)-2-hydroxybenzylidene)-1-(4-iodophenyl)pyrazolidine-3,5-dione
- Other SRC kinase inhibitors
Comparison: BAS-01047341 is unique due to its specific structure and the presence of the iodophenyl pyrazolidine-dione core, which distinguishes it from other similar compounds. Its ability to inhibit the proto-oncogene tyrosine-protein kinase SRC with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4Z)-4-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O3/c1-3-23(4-2)16-8-5-13(18(25)12-16)11-17-19(26)22-24(20(17)27)15-9-6-14(21)7-10-15/h5-12,25H,3-4H2,1-2H3,(H,22,26)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNZWROVBIKQY-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571829.png)
![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)
![5-[(1-naphthyloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3571851.png)
![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)
![3-chloro-4-ethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3571862.png)
![N-(4-chlorophenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3571867.png)

![4-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B3571890.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3571899.png)
